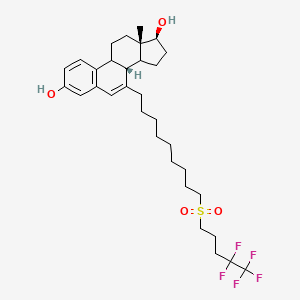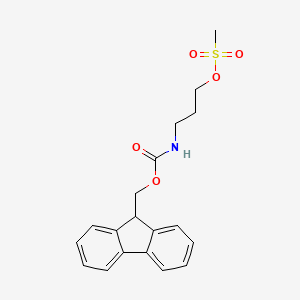
5'-Thymidylic Acid Disodium Salt Hydrate; Disodium 5'-dTMP Hydrate; Disodium TMP Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Thymidylic Acid Disodium Salt Hydrate, also known as Disodium 5’-dTMP Hydrate or Disodium TMP Hydrate, is a nucleotide derivative. It is a thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety. This compound is crucial in the synthesis of DNA and plays a significant role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic Acid Disodium Salt Hydrate typically involves the phosphorylation of thymidine. This process can be catalyzed by the enzyme thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). The reaction conditions often require a buffered aqueous solution and the presence of a phosphate donor such as ATP .
Industrial Production Methods
Industrial production of 5’-Thymidylic Acid Disodium Salt Hydrate involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often employing recombinant DNA technology to produce the necessary enzymes in large quantities. The product is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5’-Thymidylic Acid Disodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium azide or thiolates are often employed.
Major Products
Oxidation: Thymidine diphosphate (TDP) and thymidine triphosphate (TTP).
Reduction: Reduced forms of thymidine monophosphate.
Substitution: Various substituted thymidine derivatives.
Aplicaciones Científicas De Investigación
5’-Thymidylic Acid Disodium Salt Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a standard for the quantification of metabolites in liquid chromatography-mass spectrometry (LC/MS) analysis.
Biology: Plays a crucial role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in cancer treatment due to its involvement in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent.
Mecanismo De Acción
The mechanism of action of 5’-Thymidylic Acid Disodium Salt Hydrate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerase, which catalyzes the addition of nucleotides to the growing DNA strand. The compound is also involved in the de novo synthesis of thymidine triphosphate (dTTP), a critical precursor for DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxyadenosine 5’-monophosphate
- Cytidine 5’-monophosphate disodium salt
Uniqueness
5’-Thymidylic Acid Disodium Salt Hydrate is unique due to its specific role in thymidine metabolism and DNA synthesis. Unlike other nucleotides, it is directly involved in the synthesis of thymidine triphosphate (dTTP), making it essential for DNA replication and repair .
Propiedades
Fórmula molecular |
C10H13N2Na2O8P |
|---|---|
Peso molecular |
366.17 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1 |
Clave InChI |
AGSQMPPRYZYDFV-JEFWNKQSSA-L |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)
![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
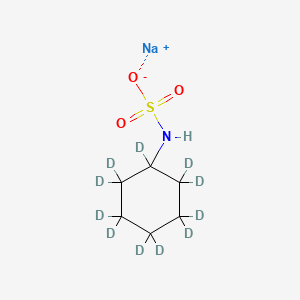
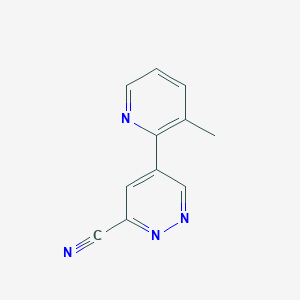
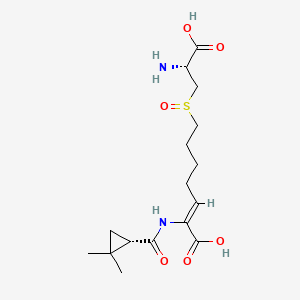
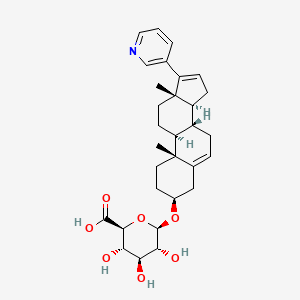
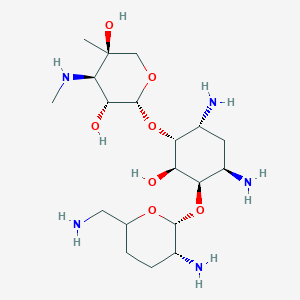
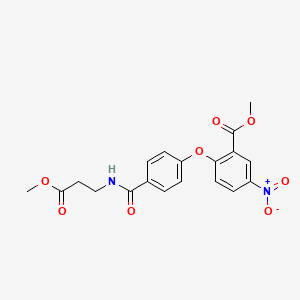

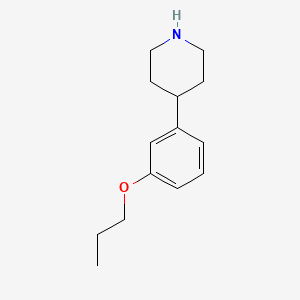
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
